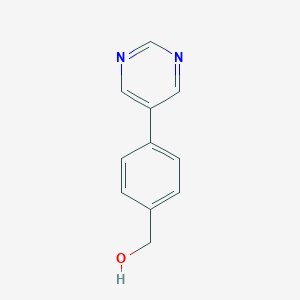

(4-Pyrimidin-5-ylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrimidin-5-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOIDCHBWLGFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428138 | |

| Record name | (4-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198084-13-8 | |

| Record name | 4-(Pyrimidin-5-yl)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198084-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Pyrimidin-5-ylphenyl)methanol: Structure, Properties, and Synthetic Insights

This technical guide provides a comprehensive overview of (4-pyrimidin-5-ylphenyl)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, combining a pyrimidine ring with a benzyl alcohol moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This document details the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of this compound, offering a critical resource for researchers, chemists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a biaryl compound featuring a pyrimidine ring linked to a phenylmethanol group at the 5-position of the pyrimidine. This structural arrangement provides a versatile scaffold for further chemical modifications.

The definitive identification of this compound is established through its unique identifiers:

| Identifier | Value | Source |

| CAS Number | 198084-13-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | (4-(Pyrimidin-5-yl)phenyl)methanol, Benzenemethanol, 4-(5-pyrimidinyl)- | [2] |

| InChI | InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | [2] |

| InChIKey | QPOIDCHBWLGFGU-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC=C1CO)C2=CN=CN=C2 | [2] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring with methanol group C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; OH [label="OH"];

// Pyrimidine ring C7 [label="C"]; N1 [label="N"]; C8 [label="CH"]; N2 [label="N"]; C9 [label="CH"]; C10 [label="CH"];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Methanol group C1 -- CH2; CH2 -- OH;

// Link between rings C4 -- C7;

// Edges for pyrimidine ring C7 -- N1; N1 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- C7;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH2 [pos="0,2!"]; OH [pos="0,3!"]; C7 [pos="0,-2.5!"]; N1 [pos="-0.87,-3!"]; C8 [pos="-0.87,-4!"]; N2 [pos="0,-4.5!"]; C9 [pos="0.87,-4!"]; C10 [pos="0.87,-3!"]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in chemical synthesis. The following table summarizes key experimental and computed data.

| Property | Value | Data Type | Source |

| Molecular Weight | 186.21 g/mol | Computed | [2][3] |

| Melting Point | 127-130 °C | Experimental | [3] |

| Boiling Point | 382.5 °C at 760 mmHg | Predicted | [3] |

| Density | 1.201 g/cm³ | Predicted | [3] |

| Flash Point | 185.1 °C | Predicted | [3] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [2] |

| Rotatable Bond Count | 2 | Computed | [2] |

| LogP (octanol/water) | 1.5 | Computed | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | Inferred from related compounds | [4] |

Synthesis and Manufacturing

The synthesis of this compound can be logically approached through a palladium-catalyzed cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds between aromatic rings. The Suzuki-Miyaura coupling is a particularly effective strategy.

A plausible and efficient synthetic route involves the coupling of a pyrimidine electrophile with a phenyl boronic acid derivative.

Figure 2: Proposed synthetic workflow for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar biaryl syntheses.[5] Researchers should optimize conditions for this specific transformation.

Materials:

-

5-Bromopyrimidine

-

(4-(Hydroxymethyl)phenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 5-bromopyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the public domain, the following are the expected key signals based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-9.0 ppm. The protons on the pyrimidine ring are expected to appear at the lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms. The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the range of δ 120-160 ppm.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 60-65 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C=N and C=C Stretch (aromatic): Absorptions in the region of 1400-1600 cm⁻¹.

-

C-O Stretch: An absorption in the region of 1000-1200 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): Expected at m/z = 186.08.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₁N₂O [M+H]⁺: 187.0866.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[6] The incorporation of a this compound moiety provides a versatile platform for the development of novel therapeutics, particularly in oncology and immunology.

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of more complex molecules with tailored biological activities.

Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[7] The functionalized derivatives of this compound can be instrumental in the synthesis of inhibitors targeting key kinases implicated in cancer and other diseases. The phenylmethanol portion of the molecule allows for further derivatization to explore interactions with other regions of the kinase active site, potentially leading to increased potency and selectivity.

Figure 3: Schematic representation of a this compound derivative binding to a kinase active site.

Inhibitors of Other Therapeutic Targets

Beyond kinases, the pyrimidine core is found in drugs targeting a wide range of proteins. The structural features of this compound make it a suitable starting point for the synthesis of inhibitors for various enzyme families and receptors where a biaryl scaffold is advantageous for achieving high-affinity binding.

Safety and Handling

Specific safety and handling data for this compound is not extensively documented. Therefore, it is prudent to handle this compound with the care required for a novel chemical substance and to refer to the safety data for structurally related compounds. The Safety Data Sheet (SDS) for the isomeric (3-pyrimidin-5-ylphenyl)methanol indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not yet specifically documented, synthesis via modern cross-coupling methodologies, combined with the proven biological relevance of the pyrimidine scaffold, positions it as a key intermediate for the discovery of novel therapeutics. This technical guide provides a foundational understanding of its chemical and physical properties, offering a starting point for researchers to explore its full potential in the development of next-generation medicines. Further experimental validation of its properties and biological activities is warranted and will undoubtedly expand its utility in drug discovery programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2019, June 12). (4-(PYRIMIDIN-5-YL)PHENYL)METHANOL. Retrieved from [Link]

-

ResearchGate. (2014, April 3). Biological and medicinal significance of pyrimidines. Retrieved from [Link]

-

ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, inspiring the development of a vast array of therapeutic agents.[3] Over the past several decades, a rapidly expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs has highlighted pyrimidine as one of the most versatile and therapeutically valuable heteroaromatic scaffolds.[4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

This technical guide provides an in-depth exploration of the biological activities of pyrimidine-based compounds for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that provide access to this versatile scaffold, explore its diverse biological activities with a focus on the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The narrative will emphasize the causality behind experimental choices and the structure-activity relationships that govern the therapeutic potential of these remarkable compounds.

I. The Synthetic Foundation: Constructing the Pyrimidine Core

The accessibility and derivatization of the pyrimidine scaffold are crucial for exploring its full therapeutic potential. While the de novo biosynthesis of pyrimidines in biological systems starts from simple precursors like carbamoyl phosphate and aspartate, chemical synthesis offers a more versatile toolkit for generating diverse analogs.[6][7]

A cornerstone of pyrimidine synthesis is the Principal Synthesis , which typically involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon.[8] Variations of this approach allow for the introduction of a wide range of substituents. For instance, the reaction of β-dicarbonyl compounds with amidines yields 2-substituted pyrimidines, while using urea or guanidine leads to 2-pyrimidinones and 2-aminopyrimidines, respectively.[8]

Another classic and widely utilized method is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[9] This method is valued for its efficiency and the ability to generate molecular complexity in a single step.

Modern synthetic organic chemistry has further expanded the repertoire of pyrimidine synthesis. Copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines.[10] Other innovative methods include iridium-catalyzed multicomponent synthesis from amidines and alcohols, and samarium chloride-catalyzed cyclization of β-formyl enamides with urea under microwave irradiation.[10]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of pyrimidine-based compounds, highlighting key decision points for achieving structural diversity.

The choice of starting materials and reaction conditions in these synthetic routes directly influences the substitution pattern on the pyrimidine ring, which in turn dictates the biological activity of the resulting compounds. This structure-activity relationship (SAR) is a central theme in the development of pyrimidine-based drugs.[1][5]

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a cornerstone in cancer chemotherapy, with many compounds exerting their effects by targeting fundamental cellular processes.[11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways essential for tumor growth and proliferation.[12]

A. Mechanism of Action: From Antimetabolites to Kinase Inhibitors

A major class of pyrimidine-based anticancer agents acts as antimetabolites . These compounds, such as 5-fluorouracil, mimic endogenous pyrimidines and interfere with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[13]

More recently, pyrimidine derivatives have been developed as potent protein kinase inhibitors .[13] Kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, are bioisosteres of the adenine ring of ATP and can effectively compete with ATP for binding to the kinase active site. This has led to the development of inhibitors targeting various kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR) : Overexpressed in many cancers, EGFR signaling promotes cell proliferation. Pyrimidine-based drugs like gefitinib inhibit EGFR, blocking downstream signaling.[11]

-

Cyclin-Dependent Kinases (CDKs) : These kinases regulate the cell cycle. CDK inhibitors containing a pyrimidine core can induce cell cycle arrest and apoptosis.[14]

-

Aurora and Polo-like Kinases (AURK and PLK) : These are key regulators of mitosis, and their inhibition by pyrimidine derivatives can lead to mitotic catastrophe in cancer cells.[15]

The following diagram illustrates the inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

B. Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic effects of pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 3.15 |

| Pyrido[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 16.9 - 29.6 |

| N-(pyridin-3-yl) pyrimidin-4-amine Derivatives | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib |

| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Colon cancer cell lines | 0.24 - 1.26 (GI50) |

Data compiled from multiple sources.[14][16][17]

In vivo efficacy is often evaluated in mouse xenograft models, where the administration of pyrimidine-based inhibitors has been shown to significantly reduce tumor growth.[18][19][20]

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.[21][22] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[22]

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compound (pyrimidine derivative)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-based test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

III. Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated considerable potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[23]

A. Mechanism of Action

The antimicrobial activity of pyrimidine compounds often stems from their ability to interfere with essential cellular processes in microorganisms. Many pyrimidine-containing agents act by inhibiting enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[16] By inhibiting DHFR, these compounds disrupt microbial DNA synthesis and replication.

The structure-activity relationship is critical in determining the antimicrobial efficacy of pyrimidine derivatives. The nature and position of substituents on the pyrimidine ring can significantly influence their activity against different microbial strains.[23]

B. Quantitative Assessment of Antimicrobial Activity

The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[24]

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrimidine Derivatives | Staphylococcus aureus (Gram-positive) | Better than amoxicillin, ampicillin, and ciprofloxacin in some cases |

| Pyrimidine Derivatives | Escherichia coli (Gram-negative) | Better than amoxicillin, ampicillin, and ciprofloxacin in some cases |

| Triazole-substituted Pyrimidines | Pseudomonas aeruginosa (Gram-negative) | Promising activity |

Data compiled from multiple sources.[24]

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[24][25][26]

Materials:

-

96-well microtiter plates

-

Test microorganism

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland turbidity standard

-

Test compound (pyrimidine derivative)

-

Standard antibiotic (positive control)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Antiviral Activity: A Broad Spectrum of Inhibition

Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs used to treat a variety of viral infections.[27][28] These compounds can target both viral enzymes and host cell factors involved in viral replication.

A. Mechanism of Action

Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[27] Others act by inhibiting key viral enzymes, such as reverse transcriptase in HIV or viral DNA polymerase in herpesviruses.[27]

More recently, pyrimidine-based compounds have been identified that inhibit host cell pyrimidine biosynthesis.[29] This leads to a depletion of the nucleotide pool available for viral replication and can also induce an antiviral state in the host cell, independent of type 1 interferon production.[29] This broad-spectrum antiviral strategy holds promise for the treatment of emerging and re-emerging viral diseases.[29]

B. Spectrum of Antiviral Activity

Pyrimidine derivatives have shown activity against a wide range of viruses, including:

-

Herpesviruses[28]

-

Human Immunodeficiency Virus (HIV)[28]

-

Hepatitis B and C viruses[28]

-

Influenza virus[28]

-

Dengue virus[28]

-

Ebolavirus[29]

V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by modulating key pathways in the inflammatory response.[30][31][32]

A. Mechanism of Action

A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[30][31] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[30] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[33]

Some pyrimidine derivatives also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and by modulating the NF-κB signaling pathway.[31]

The following diagram illustrates the role of pyrimidine-based compounds in modulating the inflammatory cascade.

B. Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyrimidine compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The selectivity for COX-2 is an important parameter in the development of safer anti-inflammatory drugs.

Conclusion: The Future of Pyrimidine-Based Drug Discovery

The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its inherent biological relevance, coupled with the power of modern synthetic chemistry, has led to the development of a diverse array of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The ongoing exploration of novel pyrimidine derivatives, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing some of the most pressing challenges in human health. This technical guide has provided a comprehensive overview of the biological activities of pyrimidine-based compounds, from their synthesis to their evaluation, with the aim of empowering researchers to further unlock the therapeutic potential of this privileged heterocyclic core.

References

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

- Al-Ostoot, F.H., et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2021.

-

YMER. DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

- Natarajan, R., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. 2023.

-

ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Available from: [Link]

-

YouTube. Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. 2024. Available from: [Link]

-

PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]

-

PubMed. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Available from: [Link]

-

PubMed. Recent Development of Pyrimidine-Containing Antimicrobial Agents. 2020. Available from: [Link]

-

Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. 2023. Available from: [Link]

-

ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. 2021. Available from: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

-

ResearchGate. Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Available from: [Link]

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2021. Available from: [Link]

-

NIH. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Pyrimidine as antiinflammatory agent: A review. Available from: [Link]

-

Wikipedia. Pyrimidine. Available from: [Link]

-

RSC Publishing. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. 2023. Available from: [Link]

-

NIH. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. 2023. Available from: [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 2023. Available from: [Link]

-

RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. 2020. Available from: [Link]

-

IJCPS. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. 2023. Available from: [Link]

-

DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available from: [Link]

-

NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]

-

NIH. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. 2024. Available from: [Link]

-

MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]

-

ResearchGate. Clinically used pyrimidine-based anti-inflammatory drugs. Available from: [Link]

-

PubMed. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Available from: [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

-

NIH. Recent Advances in Pyrimidine-Based Drugs. 2022. Available from: [Link]

-

Rockefeller University Press. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. 2012. Available from: [Link]

-

ResearchGate. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. 2025. Available from: [Link]

-

ijrpr. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Available from: [Link]

-

MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. 2025. Available from: [Link]

-

CLSI. New Guidance on Modifications to Antimicrobial Susceptibility Testing. 2025. Available from: [Link]

-

PubMed. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Available from: [Link]

-

PubMed. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. 2021. Available from: [Link]

-

OUCI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

NCBI Bookshelf. Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. davuniversity.org [davuniversity.org]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrpr.com [ijrpr.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ymerdigital.com [ymerdigital.com]

- 32. ijpsonline.com [ijpsonline.com]

- 33. mdpi.com [mdpi.com]

(4-Pyrimidin-5-ylphenyl)methanol: A Versatile Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2] This guide focuses on a specific, high-potential building block: (4-Pyrimidin-5-ylphenyl)methanol . We will explore its strategic importance in drug discovery, provide detailed synthetic protocols, and delve into its application in the design of targeted therapies, with a particular focus on kinase inhibitors. This document is intended to be a practical resource for researchers, offering both foundational knowledge and actionable experimental details to accelerate the integration of this valuable scaffold into medicinal chemistry programs.

Introduction: The Strategic Value of the Pyrimidin-5-ylphenyl Moiety

The confluence of a pyrimidine ring and a phenyl group, as seen in the this compound scaffold, offers a unique combination of properties that are highly advantageous in modern drug design. The pyrimidine core can act as a bioisostere for other aromatic systems and is adept at forming crucial hydrogen bond interactions with protein targets, particularly within the hinge region of kinases.[3] The phenyl substituent provides a vector for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) by introducing various functional groups. The benzylic alcohol of this compound serves as a versatile chemical handle for further derivatization, enabling the construction of more complex molecular architectures designed to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a medicinal chemistry campaign.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[4] |

| Molecular Weight | 186.21 g/mol | PubChem[4] |

| CAS Number | 198084-13-8 | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Class | Benzyl Alcohols | PubChem[4] |

Synthesis of this compound: A Validated Protocol

The most direct and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and is widely celebrated for its mild conditions and functional group tolerance.[1]

Retrosynthetic Analysis

The synthesis of the target molecule can be envisioned through the disconnection of the C-C bond between the pyrimidine and phenyl rings, leading to commercially available or readily accessible starting materials: 5-bromopyrimidine and (4-(hydroxymethyl)phenyl)boronic acid.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

(4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The use of degassed solvents is important to minimize oxidative side reactions.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. The brine wash removes residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Application in Medicinal Chemistry: A Scaffold for p38 MAP Kinase Inhibitors

The this compound scaffold has been identified as a valuable starting point for the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.

Rationale for Scaffold Selection

The pyrimidine ring is capable of forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The phenyl ring provides a platform for introducing substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The hydroxymethyl group serves as a convenient point for derivatization to further probe the surrounding solvent-exposed region or to introduce functionalities that improve pharmacokinetic properties.

Derivatization Strategies and SAR Insights

Starting from this compound, a variety of derivatives can be synthesized to explore the structure-activity relationship (SAR). The benzylic alcohol can be converted to other functional groups, such as ethers, amines, or esters, to introduce diverse chemical functionalities.

Example Derivatization Workflow:

-

Activation of the Hydroxymethyl Group: The primary alcohol can be converted to a more reactive leaving group, such as a mesylate or a halide. A common method is the reaction with methanesulfonyl chloride or thionyl chloride.

-

Nucleophilic Displacement: The activated intermediate can then be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce new substituents.

Caption: General workflow for the derivatization of the core scaffold.

For instance, the synthesis of N-substituted aminomethyl derivatives can be achieved by first converting the alcohol to a mesylate, followed by reaction with a primary or secondary amine. The nature of the R group on the amine can be varied to explore interactions with different regions of the p38 kinase active site.

SAR Insights from Analogous Pyrimidine-based Kinase Inhibitors:

-

Hinge Binding: The pyrimidine nitrogen atoms are often crucial for hydrogen bonding to the kinase hinge region.

-

Hydrophobic Pockets: Substituents on the phenyl ring can occupy nearby hydrophobic pockets, increasing potency.

-

Solvent-Exposed Region: Modifications at the benzylic position can extend into the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties.

Biological Evaluation of Derivatives

A systematic biological evaluation of the synthesized derivatives is essential to establish a clear SAR and to identify lead compounds for further optimization.

In Vitro Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against p38 MAP kinase.

Materials:

-

Recombinant human p38 MAP kinase

-

Kinase substrate (e.g., ATF2)

-

ATP

-

Synthesized inhibitor compounds

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling reaction, coupled with the strategic placement of a reactive hydroxymethyl group on a privileged pyrimidine-phenyl scaffold, makes it an attractive starting point for the design of novel therapeutic agents. As demonstrated by its application in the development of p38 MAP kinase inhibitors, this building block provides a solid foundation for generating libraries of compounds for SAR studies, ultimately leading to the identification of potent and selective drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

-

Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]

-

This compound. PubChem. [Link]

Sources

The Pyrimidinylphenyl Scaffold: A Cornerstone of Modern Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidinylphenyl core has emerged as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. Specifically, this scaffold has become virtually synonymous with the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have been a subject of intense research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of pyrimidinylphenyl derivatives, offering field-proven insights for professionals in drug development.

The Genesis of a Scaffold: A Historical Perspective

The journey of pyrimidinylphenyl derivatives is intrinsically linked to the broader story of targeting protein kinases in cancer therapy. Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their deregulation is a common hallmark of cancer. The concept of inhibiting these kinases as a therapeutic strategy gained significant traction in the late 20th century.

The development of kinase inhibitors can be conceptualized in several key phases, leading to the prominence of scaffolds like pyrimidinylphenyl.

Caption: Conceptual timeline of kinase inhibitor development.

Early research focused on understanding the fundamental role of protein kinases in cell signaling. This foundational knowledge led to the hypothesis that inhibiting specific, overactive kinases could be a viable anticancer strategy. The initial wave of kinase inhibitors often had broad specificity. However, the advent of structure-based drug design allowed for the rational development of more selective and potent compounds. It was during this phase that the pyrimidinylphenyl scaffold was identified as a highly effective core for creating ATP-competitive inhibitors, capable of fitting into the ATP-binding pocket of various kinases.

Core Synthesis Strategies

The synthesis of pyrimidinylphenyl derivatives often involves multi-step processes, with the construction of the core pyrimidine ring being a key step. A common and versatile method is the Biginelli reaction, a one-pot, multi-component reaction that condenses an aryl aldehyde, urea or thiourea, and a β-ketoester. Variations of this and other cyclocondensation reactions are frequently employed to create the central pyrimidine structure.

Subsequent modifications, such as the introduction of the phenylamino group and other substituents, are typically achieved through nucleophilic substitution and cross-coupling reactions, like the Buchwald-Hartwig amination. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrimidine and phenyl rings, which in turn influences the derivative's target specificity and pharmacokinetic properties.

Caption: Generalized synthetic workflow for pyrimidinylphenyl derivatives.

Mechanism of Action: A Focus on Kinase Inhibition

The vast majority of pyrimidinylphenyl derivatives exert their therapeutic effect by acting as ATP-competitive inhibitors of protein kinases. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The pyrimidinylphenyl scaffold is designed to mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase.

This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of downstream substrate proteins. The interruption of these signaling cascades can lead to a variety of cellular outcomes, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The selectivity of a particular pyrimidinylphenyl derivative for a specific kinase is determined by the interactions of its various substituents with the amino acid residues lining the ATP-binding pocket.

Caption: Mechanism of ATP-competitive kinase inhibition.

Prominent Pyrimidinylphenyl Derivatives in Research and Development

The versatility of the pyrimidinylphenyl scaffold has led to the development of numerous compounds targeting a wide range of kinases. While a comprehensive list of all derivatives in clinical trials is beyond the scope of this guide, the following table highlights some key examples and their areas of research.

| Derivative Class | Target Kinase(s) | Therapeutic Area | Reference(s) |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III Receptor Tyrosine Kinases (e.g., KIT, PDGFR) | Cancer | |

| 4-anilinopyrimido[5,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Cancer | |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Pancreatic Cancer | |

| Pyrimidinyl pyrazole derivatives | Tubulin | Cancer | |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | P21-Activated Kinase 4 (PAK4) | Cancer |

Key Experimental Protocol: Kinase Inhibition Assay

A fundamental step in the evaluation of novel pyrimidinylphenyl derivatives is to determine their potency and selectivity against a panel of kinases. The following is a generalized, step-by-step methodology for a biochemical kinase inhibition assay.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Test compound (pyrimidinylphenyl derivative) dissolved in DMSO

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

96-well filter plates

-

Phosphocellulose paper or other capture medium

-

Scintillation counter

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the substrate to all wells.

-

Initiate the reaction by adding the purified kinase to all wells except the negative control.

-

-

Kinase Reaction:

-

Start the phosphorylation reaction by adding [γ-³³P]ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Substrate Capture:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate with a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will be washed away.

-

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove all non-incorporated radioactivity.

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the kinase activity (as a percentage of the positive control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Future Directions and Conclusion

The pyrimidinylphenyl scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinases to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing drugs.

-

Exploring New Targets: Applying the pyrimidinylphenyl scaffold to inhibit other kinase families or even other enzyme classes.

-

Novel Drug Modalities: Incorporating the pyrimidinylphenyl core into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs).

References

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (2015-11-16).

- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC - NIH.

- Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor - PubMed.

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023-01-19).

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed.

- Synthesis of pyrimidine‐phenylpiperazine derivatives. - ResearchGate.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Der Pharma Chemica.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). GSC Advanced Research and Reviews.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - Semantic Scholar. Semantic Scholar.

- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed.

- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC - NIH.

- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. (2025-09-24).

- EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents.

- synthesis of some pyrimidine derivatives and evaluation of antioxidant studies. (2023-01-07).

- [Experimental and clinical study of interactions between fluorinated pyrimidine derivatives and anticoagulants] - PubMed.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).

- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023-01-03).

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. MDPI.

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09).

- [PDF] Recent Advances in Pyrimidine-Based Drugs - Semantic Scholar. Semantic Scholar.

InChI Key and SMILES for (4-Pyrimidin-5-ylphenyl)methanol

An In-depth Technical Guide to (4-Pyrimidin-5-ylphenyl)methanol: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound that has emerged as a valuable scaffold and synthetic intermediate in medicinal chemistry. Its unique structural architecture, combining a benzyl alcohol moiety with a pyrimidine ring, provides a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, a representative synthetic pathway, and its applications in drug discovery. The discussion is tailored for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this important molecule.

Nomenclature and Chemical Identifiers

The precise identification of a chemical entity is paramount for scientific communication, procurement, and regulatory compliance. This compound is systematically named and cataloged in various chemical databases. The key identifiers for this compound are summarized below.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 198084-13-8[1] |

| InChI | InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2[1] |

| InChIKey | QPOIDCHBWLGFGU-UHFFFAOYSA-N [1] |

| SMILES | C1=CC(=CC=C1CO)C2=CN=CN=C2 [1] |

| Synonyms | (4-(Pyrimidin-5-yl)phenyl)methanol, Benzenemethanol, 4-(5-pyrimidinyl)-[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and behavior in biological systems. These properties, computed from its molecular structure, provide insights into its solubility, stability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach is widely favored in medicinal chemistry for its reliability, functional group tolerance, and high yields.

The rationale behind employing a Suzuki coupling is its effectiveness in forming carbon-carbon bonds between aromatic rings. In this case, it facilitates the linkage of the pyrimidine and phenyl moieties, which are the core components of the target molecule.

Below is a representative synthetic workflow for the preparation of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for the synthesis of this compound.

-

Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromopyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).

-

Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Applications in Medicinal Chemistry and Drug Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[2][3] The incorporation of the this compound structure provides a unique combination of features that are highly advantageous for drug design.

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site.

-

Vector for Further Functionalization: The hydroxymethyl group (-CH₂OH) on the phenyl ring serves as a versatile handle for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophores to explore the structure-activity relationship (SAR).[2]

The role of this compound as a foundational building block is illustrated in the following diagram.

Sources

Methodological & Application

Application Notes & Protocols: (4-Pyrimidin-5-ylphenyl)methanol as a Strategic Intermediate in the Synthesis of Novel Kinase Inhibitors

Abstract

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2][3] Its remarkable success is attributed to its bioisosteric resemblance to the adenine core of ATP, enabling it to form critical hydrogen bond interactions within the kinase hinge region.[1] This guide focuses on the utility of (4-Pyrimidin-5-ylphenyl)methanol , a versatile yet specific building block, for the synthesis of next-generation kinase inhibitors. We provide an in-depth analysis of its core chemical transformations, detailed step-by-step synthetic protocols, and the strategic rationale behind its application in drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for creating potent and selective kinase-targeted therapeutics.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[4] Small molecule kinase inhibitors have, therefore, become a major class of therapeutic agents. The pyrimidine ring is a privileged structure in this domain, offering a synthetically tractable framework that can be extensively decorated to achieve desired potency and selectivity profiles against a wide range of kinases, including EGFR, Aurora Kinases, and CDKs.[1][5][6]

This compound emerges as a particularly valuable starting material. It strategically combines two key features:

-

The Pyrimidine Core: Positioned for optimal interaction with the kinase hinge region, a conserved backbone segment of the ATP-binding pocket.

-

The Phenylmethanol Moiety: A reactive "handle" on a phenyl spacer, allowing for a variety of subsequent chemical modifications to explore the solvent-front region of the kinase active site, which is crucial for achieving selectivity.

This guide will elucidate the primary synthetic pathways originating from this intermediate and provide a practical, protocol-driven approach to its use.

Core Synthetic Transformations & Rationale

The utility of this compound stems from the selective reactivity of its benzylic alcohol. This functional group can be readily converted into other key functionalities, such as halides and aldehydes, which serve as precursors for a host of carbon-carbon and carbon-nitrogen bond-forming reactions.

Caption: Key synthetic transformations of this compound.

Protocol: Oxidation to (4-(Pyrimidin-5-yl)phenyl)formaldehyde

Rationale: The oxidation of the primary alcohol to an aldehyde is a pivotal step, creating an electrophilic center for reactions like reductive amination, Wittig olefination, and condensation reactions. Using a mild oxidant like manganese dioxide (MnO₂) is advantageous as it selectively oxidizes the benzylic alcohol without affecting the sensitive pyrimidine ring.[7]

Step-by-Step Methodology:

-

Setup: To a flame-dried 250 mL round-bottom flask, add this compound (1.0 eq, e.g., 5.0 g) and a suitable inert solvent such as dichloromethane (DCM) or chloroform (approx. 100 mL).

-

Reagent Addition: Add activated manganese dioxide (MnO₂) (5.0 to 10.0 eq) to the suspension. The reaction is heterogeneous, so vigorous stirring is critical for success.

-

Reaction: Stir the black suspension at room temperature for 24-48 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude pyrimidine-4-carbaldehyde, which can be used directly or purified further by column chromatography.

Protocol: Conversion to 5-(4-(Chloromethyl)phenyl)pyrimidine Hydrochloride

Rationale: Converting the hydroxyl group into a good leaving group, such as a chloride, activates the benzylic position for nucleophilic substitution reactions.[7] This is the most direct route to introduce amine, ether, or thioether functionalities, which are prevalent in kinase inhibitor structures. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend this compound (1.0 eq, e.g., 5.0 g) in anhydrous DCM (50 mL).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. Gas evolution will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂ (azeotroping with toluene can help). The resulting solid is the hydrochloride salt of the desired product, which is often sufficiently pure for the next step.

Application Workflow: Synthesis of a Phenylamino-Pyrimidine Kinase Inhibitor

This section details a representative workflow for synthesizing a potential kinase inhibitor by applying the transformations described above. The target molecule incorporates a substituted aniline, a common feature in ATP-competitive inhibitors designed to probe specific pockets within the kinase active site.

Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.

Protocol: Synthesis of N-((4-(pyrimidin-5-yl)phenyl)methyl)-3-ethynylaniline

Rationale: This protocol exemplifies the coupling of the activated intermediate with a nucleophilic aniline derivative. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

-

Setup: To a solution of 5-(4-(chloromethyl)phenyl)pyrimidine hydrochloride (Intermediate 1 from section 2.2, 1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add the substituted aniline (e.g., 3-ethynylaniline, 1.1 eq).

-

Base Addition: Add DIPEA (2.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitoring: Track the formation of the product by LC-MS or TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Biological Significance

The synthetic routes described enable the rapid generation of analog libraries to explore structure-activity relationships (SAR). By varying the nucleophile in the final step, chemists can modulate the inhibitor's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

Table 1: Representative Data for a Hypothetical Inhibitor Series

| Compound ID | Aniline Substituent (R) | Yield (%) | Aurora A IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| INH-1 | -H | 75 | 150 | >10,000 |

| INH-2 | 3-ethynyl | 68 | 25 | 8,500 |

| INH-3 | 3-chloro | 71 | 45 | >10,000 |

| INH-4 | 3-methoxy | 78 | 98 | 9,200 |

Note: Data are hypothetical and for illustrative purposes, based on trends observed for pyrimidine-based kinase inhibitors.[6]

The Pyrimidine Hinge-Binding Motif

The efficacy of these compounds is fundamentally linked to the pyrimidine core's ability to act as a hinge-binder. The nitrogen atoms of the pyrimidine ring are perfectly positioned to form one or two hydrogen bonds with the backbone amide proton and carbonyl oxygen in the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.

Caption: Schematic of pyrimidine core hydrogen bonding to the kinase hinge.

Conclusion

This compound is a high-value synthetic intermediate for the construction of novel kinase inhibitors. Its pre-installed, strategically positioned pyrimidine and phenyl groups provide a robust foundation for building molecules capable of potent and selective kinase inhibition. The protocols and workflows detailed herein offer a validated starting point for researchers to design and synthesize diverse libraries of pyrimidine-based therapeutics, accelerating the drug discovery process for cancer and other kinase-driven diseases.

References

- Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.

- RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing.

- PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.

- ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF.

- Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.

- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- OUCI. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.